2,3-Dihydro-1-benzofuran-3-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYUJQJHJGINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111191-88-9 | |
| Record name | 2,3-dihydro-1-benzofuran-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of the 2,3 Dihydro 1 Benzofuran Core in Heterocyclic Chemistry
The 2,3-dihydrobenzofuran (B1216630) moiety, a bicyclic system where a benzene (B151609) ring is fused to a dihydrofuran ring, is a privileged scaffold in the realm of heterocyclic chemistry. researchgate.netmdpi.com Its structural rigidity, combined with the presence of a stereocenter at the C2 or C3 position in substituted analogs, provides a unique three-dimensional architecture that is amenable to diverse chemical modifications. researchgate.net This scaffold is a common motif in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov
The inherent chemical properties of the 2,3-dihydrobenzofuran core, such as its aromatic and ether functionalities, allow for a multitude of chemical transformations. The benzene ring can undergo electrophilic substitution reactions, while the dihydrofuran ring can be subjected to various ring-opening and modification strategies. This chemical versatility has made the 2,3-dihydrobenzofuran scaffold a valuable building block in the synthesis of complex molecules. nih.gov
An Overview of Amine Functionalized 2,3 Dihydrobenzofurans in Synthetic and Medicinal Contexts
The introduction of an amine group to the 2,3-dihydrobenzofuran (B1216630) scaffold, as seen in 2,3-Dihydro-1-benzofuran-3-ylmethanamine, significantly broadens its chemical and biological scope. The amine functionality serves as a key pharmacophore, capable of forming ionic bonds and hydrogen bonds with biological targets such as enzymes and receptors. This interaction is often crucial for eliciting a pharmacological response.
In a synthetic context, the primary amine of this compound offers a reactive handle for a wide range of chemical derivatizations. It can readily participate in reactions such as acylation, alkylation, and Schiff base formation, allowing for the construction of diverse compound libraries for drug discovery screening. Various synthetic methods have been developed for the preparation of amine-functionalized 2,3-dihydrobenzofurans, often involving multi-step sequences that allow for precise control over stereochemistry. rsc.orgnih.gov
From a medicinal chemistry perspective, amine-functionalized 2,3-dihydrobenzofurans have been investigated for a variety of therapeutic applications. For instance, derivatives of this scaffold have been explored as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential in the treatment of neuropathic pain. easpublisher.com Furthermore, the structural motif is present in compounds designed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory therapies. The ability to readily modify the amine group allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile.
Scope and Research Trajectories Pertaining to 2,3 Dihydro 1 Benzofuran 3 Ylmethanamine
Strategies for the Construction of the 2,3-Dihydrobenzofuran Nucleus
The formation of the 2,3-dihydrobenzofuran core can be broadly categorized into intermolecular annulation reactions, where two or more components assemble to form the ring system in a single operation, and intramolecular cyclization protocols, where a pre-functionalized linear substrate undergoes ring closure.
Intermolecular Annulation Reactions
Intermolecular strategies offer a convergent approach to the 2,3-dihydrobenzofuran skeleton, often allowing for the rapid assembly of molecular complexity from relatively simple starting materials.
Formal [4+1] annulation has emerged as a powerful strategy for the construction of five-membered rings, including the 2,3-dihydrobenzofuran system. This approach typically involves the reaction of a four-atom component with a one-atom component. A common strategy involves the in situ generation of ortho-quinone methides (o-QMs) or para-quinone methides (p-QMs) as the four-atom component, which then react with a suitable one-carbon synthon.
One notable catalyst-free approach involves the formal [4+1] annulation of propargylamines with sulfur ylides. researchgate.netresearchgate.net This method proceeds through the in situ generation of an o-quinone methide intermediate, which then undergoes annulation with the sulfur ylide to furnish 2,3-dihydrobenzofurans substituted at the C3 position. researchgate.netresearchgate.net This reaction is characterized by its operational simplicity, moderate to excellent yields, and high diastereoselectivity. researchgate.net The reaction is typically carried out in a mixed aqueous solvent system at elevated temperatures. researchgate.net A variety of substituents on the propargylamine (B41283) and the sulfur ylide are well-tolerated, allowing for the synthesis of a diverse range of 2,3-dihydrobenzofuran derivatives. researchgate.net
Similarly, the [4+1] annulation of para-quinone methides with sulfonium (B1226848) salts provides an efficient route to trans-disubstituted-2,3-dihydrobenzofurans under mild conditions, with reported yields reaching up to 99%. ias.ac.innih.gov This method offers a straightforward entry to a variety of 2,3-dihydrobenzofurans. ias.ac.innih.gov The reaction design involves the formal [4+1] reaction between hydroxy-substituted p-QMs and sulfonium salts in the presence of a suitable base. nih.gov
Another variation of the [4+1] annulation involves the use of ammonium (B1175870) ylides, generated in situ, which react with o-quinone methides in a highly enantio- and diastereoselective manner. nih.gov This asymmetric protocol utilizes chiral Cinchona alkaloids to control the stereochemical outcome, providing access to chiral 2,3-dihydrobenzofuran derivatives. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Diastereoselectivity | Ref |
| Propargylamine and Benzoyl Sulfonium Salts | THF/H₂O, 100 °C | 2-Benzoyl-3-arylethynyl-2,3-dihydrobenzofuran | 60-83% | >20:1 dr | researchgate.net |
| para-Quinone Methides and Sulfonium Salts | Mild conditions | trans-Disubstituted-2,3-dihydrobenzofurans | up to 99% | - | ias.ac.innih.gov |
| ortho-Quinone Methides and Ammonium Ylides | Chiral Ammonium Salt, Cs₂CO₃, DCM, rt | Chiral 2,3-Dihydrobenzofurans | - | >95:5 dr | nih.gov |
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in the construction of the 2,3-dihydrobenzofuran nucleus is well-documented. A variety of palladium-catalyzed transformations, including cycloadditions and cross-coupling reactions, have been developed.
One such strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols. researchgate.net This method involves the coupling of readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide array of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. researchgate.net The catalytic cycle is proposed to involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol (B47542), anti-oxypalladation, and reductive elimination to afford the product and regenerate the catalyst. researchgate.net
Palladium-catalyzed Heck coupling reactions have also been extensively utilized. For instance, an enantioselective Pd-catalyzed Heck/Cacchi reaction has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives. Furthermore, sequential Heck couplings of olefin-tethered aryl iodides with α,β-unsaturated ketones or styrenes have been shown to construct the dihydrobenzofuran skeleton in a one-pot fashion.
Other palladium-catalyzed approaches include intramolecular C(sp³)–H and C(sp²)–H bond activation and coupling of alkyl phenyl ethers, as well as cascade reactions involving the insertion of carbene precursors. A notable example is the 1,5-Pd/H shift mechanism in the reaction of alkyne-substituted compounds with organoboron reagents and N-sulfonyl hydrazones.
| Starting Materials | Reaction Type | Catalyst System | Key Features |
| 2-Allylphenol derivatives and aryl triflates | Carboalkoxylation | Pd(0)/CPhos | Good yields, high diastereoselectivity (up to >20:1 dr) |
| Aryl iodide-joined alkenes and o-alkynylanilines | Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ | Excellent yields (84–97%) |
| Olefin-tethered aryl iodides and unsaturated ketones/styrenes | Sequential Heck Coupling | Pd catalyst | One-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans |
| Alkyl phenyl ethers | Intramolecular C–H Coupling | Pd catalyst, 1,4-benzoquinone, AgOAc, LiOAc | Moderate to excellent yields (33–99%) |
| Alkyne-substituted compounds, organoboron reagents, N-sulfonyl hydrazones | Cascade reaction via 1,5-Pd/H shift | PdCl₂ or Pd(OAc)₂ | Access to diverse dihydrobenzofurans |
Organocatalysis has emerged as a powerful and sustainable alternative to metal-catalyzed transformations for the asymmetric synthesis of complex molecules. Several organocatalytic strategies have been successfully applied to the construction of the 2,3-dihydrobenzofuran nucleus, often providing access to enantioenriched products.
One approach involves a dienamine-based process for the asymmetric synthesis of dihydrodibenzofurans. researchgate.net This two-step protocol delivers the cis-diastereomer exclusively in good yields and with high enantioselectivity (up to 91% ee). researchgate.net
Another efficient strategy is the asymmetric cascade reaction for the construction of trans-2,3-dihydrobenzofurans. This reaction proceeds via a Michael addition followed by an oxa-substitution, employing in situ generated pyridinium (B92312) ylides and ortho-hydroxy chalcone (B49325) derivatives in the presence of a chiral thiourea (B124793) catalyst. ias.ac.in
Intramolecular aldol (B89426) reactions catalyzed by proline-type organocatalysts have been utilized for the diastereo- and enantioselective synthesis of cis-substituted 3-hydroxy-2,3-dihydrobenzofurans. researchgate.net This method provides a route to coumarin (B35378) natural products. researchgate.net
Furthermore, squaramide/cinchona alkaloid-derived bifunctional organocatalysts have been employed in the asymmetric Friedel–Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenols to generate enantiomerically enriched dihydrobenzofuran derivatives with excellent enantioselectivity (up to >99% ee). rsc.org
A green and economical protocol for the synthesis of dihydrobenzofurans involves the organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) and H₂O₂. nih.gov This method allows for the cyclization of various substituted o-allylphenols in high yields. nih.gov
| Reaction Type | Organocatalyst | Key Features |
| Dienamine-based process | - | Exclusively cis-diastereomer, up to 91% ee |
| Cascade Michael addition/oxa-substitution | Chiral thiourea | Asymmetric synthesis of trans-2,3-dihydrobenzofurans |
| Intramolecular aldol reaction | Proline-type catalysts | Diastereo- and enantioselective synthesis of cis-3-hydroxy-2,3-dihydrobenzofurans |
| Friedel–Crafts/SN2 domino reaction | Squaramide/cinchona alkaloid | Up to >99% ee |
| Oxidation of o-allylphenols | 2,2,2-Trifluoroacetophenone | Green protocol, high yields |
Intramolecular Cyclization Protocols
Intramolecular cyclizations are another major class of reactions for constructing the 2,3-dihydrobenzofuran ring. These methods rely on the cyclization of a suitably functionalized acyclic precursor.
The Prins cyclization, traditionally involving the reaction of an alkene with a carbonyl compound, has been adapted for alkynes to provide a powerful tool for the synthesis of heterocyclic systems. An intramolecular alkyne Prins-type cyclization of vinylogous carbonates derived from o-alkynyl phenols has been developed for the stereoselective construction of trans-2,3-disubstituted dihydrobenzofuran derivatives. ias.ac.in
This reaction is efficiently catalyzed by strong Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). ias.ac.in The proposed mechanism initiates with the complexation of the Lewis acid to the carbonyl group of the vinylogous carbonate, leading to the formation of an oxonium ion. ias.ac.in This oxonium ion is then trapped intramolecularly by the alkyne in a Prins-type reaction, generating a vinyl cation intermediate. ias.ac.in Subsequent trapping of the vinyl cation with water during workup, followed by tautomerization, affords the 2,3-disubstituted dihydrobenzofuran. ias.ac.in The efficiency of this reaction is enhanced by the presence of mildly electron-donating groups on the aryl rings. ias.ac.in
| Substrate | Catalyst | Product | Key Features |
| Vinylogous carbonates from o-alkynyl phenols | TMSOTf | trans-2,3-Disubstituted dihydrobenzofurans | Stereoselective, enhanced by electron-donating groups |
Tandem Cyclization/Cross-Coupling Reactions
Tandem reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. In the context of 2,3-dihydrobenzofuran synthesis, these strategies often involve an intramolecular cyclization event coupled with an intermolecular cross-coupling reaction.
One notable strategy involves a palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This method provides a highly enantioselective route to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov The reaction proceeds through a sequence of oxidative addition, carbopalladation, and intramolecular allylic alkylation. The versatility of this method allows for the synthesis of a wide range of substituted dihydrobenzofurans, which can be further functionalized to introduce the methanamine moiety.
Another approach is the chemodivergent synthesis of benzofurans and 2,3-dihydrobenzofurans via a tandem oxidative annulation of enaminones and salicylaldehydes. cnr.it By carefully controlling the reaction conditions, either the fully aromatic benzofuran (B130515) or the partially saturated 2,3-dihydrobenzofuran can be obtained. This method highlights the tunability of tandem reactions to access different structural motifs from common starting materials.
Furthermore, cascade radical cyclization/intermolecular coupling reactions of 2-azaallyls have been developed for the construction of complex benzofuran derivatives. libretexts.org This approach involves a single-electron transfer to initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling. This method allows for the expedient synthesis of polycyclic benzofurans.
A DMAP-mediated tandem cyclization reaction involving ortho-hydroxy α-aminosulfones has also been reported for the synthesis of 3-aminobenzofuran derivatives. google.com This cascade cyclization strategy demonstrates high efficiency and broad substrate versatility. While this method directly installs an amino group at the 3-position, it provides a valuable precedent for the synthesis of precursors to this compound.
C-H Activation/C-O Cyclization Pathways
Direct C-H activation has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from simple, unfunctionalized precursors. The synthesis of 2,3-dihydrobenzofurans has significantly benefited from this strategy, often involving a C-H activation event followed by a C-O bond-forming cyclization.
A sequential C-H functionalization approach has been developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. scribd.com This method utilizes a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization. This two-step, one-pot process allows for the creation of stereochemically defined dihydrobenzofuran scaffolds.
In a similar vein, a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been shown to construct dihydrobenzofurans. nih.gov This redox-neutral [3+2] annulation exhibits good chemoselectivity and functional group compatibility, with an asymmetric variant also being demonstrated. nih.gov
A one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction has also been developed. This methodology enables the stereodivergent synthesis of a variety of 2,3-disubstituted dihydrobenzofurans with high levels of stereoselectivity under mild conditions. google.com The ability to access all possible stereoisomers by choosing the appropriate combination of two chiral catalysts is a significant advantage of this method. google.com
Palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes has been employed to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. organic-chemistry.org In this process, the benzoquinone acts as both a reactant and an oxidant, and an additional alkyne functionality can be introduced at the C3 position of the benzofuran core. organic-chemistry.org
Stereoselective Synthesis of this compound and Chiral Analogs
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains at least one stereocenter at the C-3 position, the development of stereoselective synthetic methods is of high importance.
Asymmetric Catalysis for Enantiocontrol and Diastereocontrol
Asymmetric catalysis provides a direct and efficient means to access enantiomerically enriched compounds. Various catalytic systems have been successfully applied to the synthesis of chiral 2,3-dihydrobenzofurans.
Organocatalysis has been employed in a domino Michael/O-cyclization reaction between β-naphthols and nitroalkenes to synthesize trans-dihydrobenzofurans. masterorganicchemistry.com This process establishes and controls the stereochemistry of two carbon centers. A subsequent diastereoselective functionalization can then be used to stabilize the configuration of the molecule. masterorganicchemistry.com
A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. nih.gov This method is notable for its use of readily available starting materials, broad substrate scope, and mild reaction conditions.
Furthermore, a bifunctional aminoboronic acid has been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids. The combination of an arylboronic acid with a chiral aminothiourea enables enantioselective conversions to afford the desired heterocycles in high yields and enantiomeric excesses. nih.gov
The asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction, catalyzed by chiral amino and phosphino (B1201336) catalysts, has been established for the synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers. organic-chemistry.org While not directly applied to dihydrobenzofurans, this methodology for creating chiral centers at a position adjacent to an aromatic ring is relevant to the stereoselective synthesis of the target compound.
Biocatalytic Approaches to Chiral 2,3-Dihydrobenzofurans
Biocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis. Enzymes can catalyze reactions with high enantio- and diastereoselectivity under mild conditions.
A biocatalytic strategy for the highly diastereo- and enantioselective construction of stereochemically dense 2,3-dihydrobenzofurans has been reported. This method utilizes engineered myoglobins for the cyclopropanation of benzofurans, affording tricyclic 2,3-dihydrobenzofuran scaffolds in excellent enantiopurity (>99.9% de and ee) and high yields. Computational and structure-reactivity studies have provided insights into the mechanism of this iron-catalyzed reaction, allowing for the rationalization of the high stereoselectivity of the biocatalyst.
This biocatalytic platform has been shown to be scalable and compatible with whole-cell biotransformations, expanding the biocatalytic toolbox for asymmetric C-C bond transformations. The development of metalloprotein catalysts for abiotic carbene transfer reactions is a promising area of research for the synthesis of complex chiral molecules.
The synthesis of optically active 2,3-dihydrofuran (B140613) derivatives has also been accomplished through a combination of a ferric ion-catalyzed cycloaddition and a subsequent lipase-catalyzed enantioselective acylation. This chemoenzymatic approach provides a greener reaction process for accessing optically active 2,3-dihydrobenzofuran derivatives.
Control of Stereochemistry at C-2 and C-3 of the Dihydrobenzofuran Ring
Precise control over the stereochemistry at both the C-2 and C-3 positions of the dihydrobenzofuran ring is a significant challenge in synthetic organic chemistry. Several methodologies have been developed to address this challenge.
An organocatalyzed dihydrobenzofurannulation has been shown to establish and control the stereochemistry of two carbon centers in a two-step sequence for the enantioselective construction of stable C(sp2)─C(sp3) atropisomers. masterorganicchemistry.com A subsequent highly diastereoselective functionalization then locks and stabilizes the molecular conformation. masterorganicchemistry.com This approach allows for precise control over the stereogenicity at the C-2 and C-3 positions.
A one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction enables the stereodivergent synthesis of diverse 2,3-disubstituted dihydrobenzofurans. google.com By appropriate selection of the two chiral catalysts, the full complement of stereoisomers of chiral 2,3-disubstituted dihydrobenzofurans can be accessed. google.com This represents a rare example of two chiral catalysts independently controlling two contiguous stereogenic centers in a single operation. google.com
The following table summarizes the stereochemical outcomes of selected asymmetric syntheses of 2,3-dihydrobenzofuran derivatives.
| Catalyst/Method | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Quinone monoimine and 3-hydroxymaleimide | 2,3-dihydrobenzofuran derivative | Not reported | 49-99% | |
| Quinine-derived urea | N-2,2,2-trifluoroethylisatin ketimine and 3-alkylidene benzofuranone | spiro[benzofuran-pyrrolidine]indolinedione | >20:1 | up to 99:1 er | |
| Engineered Myoglobin | Benzofuran and diazoester | Tricyclic 2,3-dihydrobenzofuran | >99.9% de | >99.9% ee | |
| Organocatalyst | β-naphthol and nitroalkene | trans-dihydrobenzofuran | Not reported | up to 99% | masterorganicchemistry.com |
Introduction of the Methanamine Moiety
The introduction of the methanamine (-CH₂NH₂) group at the C-3 position of the 2,3-dihydrobenzofuran ring is a key step in the synthesis of the target compound. This can be achieved through the functionalization of a C-3 substituted precursor.
One common strategy is the reduction of a nitrile group. A 2,3-dihydrobenzofuran-3-carbonitrile (B15059519) intermediate can be synthesized through various methods, including nucleophilic substitution or conjugate addition reactions. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired (2,3-dihydro-1-benzofuran-3-yl)methanamine.
Alternatively, a 2,3-dihydrobenzofuran-3-carbaldehyde (B12114004) can serve as a precursor. This aldehyde can be converted to the methanamine via reductive amination. scribd.com This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine source (such as ammonia), followed by in situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
A novel synthesis of benzofuran-2-yl-methanamine derivatives has been reported starting from ortho-methoxy substituted phenylacetic acids. This method involves the formation of an oxazole-4-carboxylate intermediate, which upon refluxing in HBr/HAc, yields the benzofuran-2-yl-methanamine. While this synthesis targets the 2-position of a benzofuran, the general strategy of using a heterocyclic precursor to generate the aminomethyl functionality could potentially be adapted for the C-3 position of a 2,3-dihydrobenzofuran.
The following table outlines potential synthetic routes for the introduction of the methanamine moiety.
| Precursor at C-3 | Reagent(s) | Transformation | Reference |
| -CN (Nitrile) | 1. LiAlH₄ 2. H₂O | Reduction | General Method |
| -CHO (Aldehyde) | 1. NH₃ 2. NaBH₃CN | Reductive Amination | scribd.com |
| -COOH (Carboxylic Acid) | 1. SOCl₂ 2. NH₃ 3. LiAlH₄ | Amide formation and reduction | General Method |
Strategies for Carbon-Nitrogen Bond Formation on the 2,3-Dihydrobenzofuran Scaffold
The direct introduction of a nitrogen-containing substituent onto the pre-formed 2,3-dihydrobenzofuran skeleton is a key strategy for the synthesis of the target amine and its derivatives. These methods often involve the conversion of a pre-existing functional group at the C3 position into an amine or a precursor to the aminomethyl group.
One prominent approach involves the reduction of a 3-cyano-2,3-dihydrobenzofuran intermediate. The nitrile group serves as a versatile precursor to the primary amine. Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used and often scalable method. For instance, heterogeneous catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective for the reduction of nitriles to primary amines. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. google.com
Non-catalytic methods using metal hydride reagents are also highly effective. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the free amine. chemguide.co.uk
Another strategy for C-N bond formation is through nucleophilic substitution on a 3-(halomethyl)-2,3-dihydrobenzofuran derivative. The Gabriel synthesis, a classic method for preparing primary amines, can be adapted for this purpose. wikipedia.orgmasterorganicchemistry.com This involves the reaction of potassium phthalimide (B116566) with the haloalkyl derivative, followed by hydrazinolysis or acidic hydrolysis to release the desired primary amine. wikipedia.orglibretexts.org This method is advantageous for avoiding the over-alkylation often observed in direct amination with ammonia.
Reductive Amination and Other Amine Functionalization Techniques
Reductive amination is a powerful and widely used method for the synthesis of amines, including this compound. This one-pot procedure involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize the target primary amine, the precursor 2,3-dihydrobenzofuran-3-carbaldehyde would be reacted with ammonia.
The key to successful reductive amination is the use of a reducing agent that selectively reduces the intermediate imine in the presence of the starting carbonyl compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. tcichemicals.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired primary amine.
Beyond reductive amination, other functionalization techniques can be employed to introduce the amine moiety. For instance, a 2,3-dihydrobenzofuran-3-ylmethanol derivative can be converted to the corresponding amine. The Mitsunobu reaction offers a pathway for this transformation, where the alcohol is activated by triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD) and then displaced by a nitrogen nucleophile such as phthalimide or hydrazoic acid. wikipedia.orgorganic-chemistry.org Subsequent deprotection or reduction of the azide (B81097) yields the primary amine. This reaction typically proceeds with inversion of stereochemistry at the carbinol center.
Post-Cyclization Derivatization with Amine Precursors
A versatile approach to synthesizing this compound involves the formation of the dihydrobenzofuran ring with a suitable functional group at the C3-position, which is then converted to the aminomethyl group in a subsequent step. This "post-cyclization" strategy allows for greater flexibility in the synthesis of the core scaffold.
A common precursor is a 2,3-dihydrobenzofuran-3-carboxylic acid or its ester derivative. These can be synthesized through various cyclization strategies. The carboxylic acid can then be converted to the primary amine via a Curtius, Hofmann, or Schmidt rearrangement. A more direct route involves the conversion of the carboxylic acid to a primary amide, followed by reduction with a strong reducing agent like LiAlH4. masterorganicchemistry.com
Alternatively, as mentioned in section 2.3.1, the reduction of a 3-cyano-2,3-dihydrobenzofuran is a highly effective post-cyclization derivatization. The nitrile group can be introduced through various methods, including nucleophilic substitution with a cyanide salt on a suitable C3-substituted dihydrobenzofuran.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. In the context of this compound synthesis, several strategies can be employed to enhance the environmental sustainability of the process.
Catalyst Selection and Recyclability: The use of heterogeneous catalysts for hydrogenation reactions, such as the reduction of nitriles, is a key green chemistry approach. osaka-u.ac.jprsc.org These catalysts can be easily separated from the reaction mixture and potentially recycled and reused, reducing waste and catalyst cost. rsc.orggoogle.comrsc.org Research into catalysts based on more abundant and less toxic metals, such as nickel, is also an active area. osaka-u.ac.jprsc.org
Atom Economy and Reducing Agents: Synthetic routes with high atom economy are inherently greener. In the context of nitrile reduction, catalytic hydrogenation using molecular hydrogen is highly atom-economical. When stoichiometric reducing agents are necessary, the choice of reagent can impact the environmental footprint. Ammonia borane (B79455) has been reported as an environmentally benign reducing agent for nitriles that can function without a catalyst, generating H2 and NH3 as byproducts. organic-chemistry.org
Safer Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional solvents for reductions and aminations often include chlorinated hydrocarbons or volatile ethers. Efforts are being made to replace these with greener alternatives. For example, in reductive amination, more environmentally acceptable solvents like ethyl acetate (B1210297) are being explored. For nitrile reductions, the use of alcohols or even water as a solvent in catalytic systems is a significant improvement. google.com
Biocatalysis: The use of enzymes as catalysts offers a highly green and sustainable approach to chemical synthesis. While still an emerging field for this specific transformation, the discovery of nitrile reductases that can convert nitriles to amines presents a promising future direction for the environmentally friendly production of this compound and related compounds. rsc.org
The following table provides a summary of various synthetic strategies discussed, highlighting their key features.
| Methodology | Precursor | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | 2,3-Dihydrobenzofuran-3-carbonitrile | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | High atom economy, scalable, recyclable catalyst. | Requires pressure equipment, potential for side reactions. |
| Chemical Reduction | 2,3-Dihydrobenzofuran-3-carbonitrile | LiAlH₄ | High yields, effective for a wide range of nitriles. | Stoichiometric waste, requires anhydrous conditions. |
| Reductive Amination | 2,3-Dihydrobenzofuran-3-carbaldehyde | NH₃, Reducing Agent (e.g., NaBH₃CN) | One-pot procedure, versatile. | Potential for byproduct formation, requires careful control of conditions. |
| Gabriel Synthesis | 3-(Halomethyl)-2,3-dihydrobenzofuran | Potassium phthalimide, Hydrazine | Avoids over-alkylation, good for primary amines. | Multi-step process, can have harsh deprotection conditions. |
| Mitsunobu Reaction | 2,3-Dihydrobenzofuran-3-methanol | PPh₃, DEAD/DIAD, N-nucleophile | Mild conditions, stereochemical control (inversion). | Stoichiometric phosphine (B1218219) oxide byproduct, can be difficult to purify. |
Reactivity of the 2,3-Dihydrobenzofuran Core
The dihydrobenzofuran system consists of a benzene (B151609) ring fused to a saturated five-membered oxygen-containing ring. ucl.ac.uk This fusion influences the reactivity of the aromatic portion and provides pathways for reactions involving the heterocyclic ring itself.
The aromatic ring of the 2,3-dihydrobenzofuran moiety is susceptible to electrophilic aromatic substitution. The oxygen atom of the fused ether ring acts as an activating group and is an ortho, para-director. Consequently, electrophiles are directed primarily to the C4 and C6 positions. The alkyl substituent at the C3 position also provides a weak activating effect. Common electrophilic substitution reactions such as nitration, halogenation, formylation, and acylation can be performed on the aromatic ring. stackexchange.comrsc.org The regioselectivity is determined by the combined directing effects of the ether oxygen and the C3-substituent.
While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. nih.gov For the unsubstituted this compound, SNAr reactions are generally not feasible without prior functionalization of the aromatic ring with groups like nitro or halo substituents.
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Expected Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro and 6-Nitro derivatives | stackexchange.com |
| Bromination | Br₂/FeBr₃ or NBS | 4-Bromo and 6-Bromo derivatives | rsc.org |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 4-Formyl and 6-Formyl derivatives | stackexchange.com |
| Acylation | Acyl chloride/AlCl₃ | 4-Acyl and 6-Acyl derivatives | rsc.org |
The furan (B31954) ring of the dihydrobenzofuran core can undergo cleavage under various conditions. Transition metal catalysis, particularly with nickel, has been extensively explored for the selective cleavage of the C-O bond in benzofuran systems, which can lead to functionalized phenol derivatives. researchgate.net Metal-free methods using acid catalysis or strong bases have also been developed. researchgate.netkyoto-u.ac.jp Reductive cleavage of the C2-O bond using alkali metals like lithium can also achieve ring-opening to yield o-hydroxystyrene derivatives. kyoto-u.ac.jp
Ring-expansion reactions, while less common, can be achieved through specific rearrangements. For instance, treatment of certain 2,3-dihydrobenzofuran-3-ols with Lewis acids can induce rearrangement to form 2,3-dihydrobenzofuran-2-ones. arkat-usa.org In other contexts, biomimetic ring-expansion has been used in the synthesis of natural products, converting a dihydrobenzofuran scaffold into a larger ring system via a pinacol-type rearrangement. rsc.org
Transformations Involving the Methanamine Functional Group
The primary amine of the methanamine side chain is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
As a primary amine, the methanamine group readily undergoes standard transformations.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Alkylation: The amine can be alkylated using alkyl halides. This process can be controlled to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. acs.org
Arylation: N-Aryl bonds can be formed through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, reacting the amine with an aryl halide.
Table 2: Functionalization of the Methanamine Group
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | RCOCl, base | N-Acyl derivative (Amide) | mit.edu |
| Alkylation | R-X, base | Secondary or Tertiary Amine | mit.edu |
| Reductive Amination | R'COR'', NaBH₃CN or H₂/Pd | N-Alkyl derivative | acs.org |
| Arylation | Ar-X, Pd catalyst, base | N-Aryl derivative | mit.edu |
The primary amine can be oxidized to various functional groups depending on the reagents and reaction conditions. Mild oxidation can lead to the formation of an imine, while stronger oxidizing agents can convert the amine to an oxime or a nitro compound.
Conversely, the amine functional group is in its most reduced state and cannot be further reduced. Therefore, only oxidation pathways are relevant for this functional group.
The primary amine of this compound serves as a valuable nucleophilic building block for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The specific heterocycle formed depends on the reaction partner. For instance:
Reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrrole (B145914) derivatives.
Condensation with β-dicarbonyl compounds can be used to construct pyridine (B92270) rings.
Intramolecular cyclization reactions can be designed by first functionalizing the amine with a substrate containing a suitable electrophilic center or leaving group, leading to the formation of fused or spirocyclic heterocyclic systems. clockss.orgudel.edu For example, acylation with an α,β-unsaturated acid chloride followed by intramolecular Michael addition could yield a piperidinone ring.
Therefore, a comprehensive and scientifically accurate article with detailed research findings and data tables as per the user's specific outline for this particular compound cannot be generated at this time.
2,3 Dihydro 1 Benzofuran 3 Ylmethanamine As a Key Chemical Building Block
Role in Modular Synthetic Chemistry
In the realm of modular synthetic chemistry, where complex molecules are assembled from smaller, interchangeable units, 2,3-dihydro-1-benzofuran-3-ylmethanamine serves as a valuable component. The primary amine functionality of this compound provides a reactive handle for a wide array of chemical transformations. This allows for its facile incorporation into larger molecular structures through the formation of amide, sulfonamide, urea, and thiourea (B124793) linkages, among others.
The dihydrobenzofuran portion of the molecule imparts specific conformational constraints and physicochemical properties to the resulting products. This modular approach enables the systematic variation of substituents on both the amine and the aromatic ring of the dihydrobenzofuran core, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science. The ability to readily modify this building block makes it an attractive tool for the generation of chemical libraries with diverse functionalities.
Application in the Construction of Complex Polycyclic Architectures
The inherent structural features of this compound make it an excellent starting material for the synthesis of complex polycyclic architectures. The strategic placement of the aminomethyl group allows for its participation in intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems.
One common strategy involves the acylation of the primary amine with a reagent that contains a second reactive site. Subsequent intramolecular reactions, such as Friedel-Crafts-type cyclizations or Pictet-Spengler reactions, can then be employed to construct an additional ring fused to the dihydrobenzofuran framework. These cascade reactions provide an efficient means to increase molecular complexity in a single synthetic operation. The resulting polycyclic structures often possess unique three-dimensional shapes and are of significant interest in the development of novel therapeutic agents and functional materials.
| Reaction Type | Fused Ring System | Key Features |
| Intramolecular Friedel-Crafts | Pyridobenzofurans | Formation of a new six-membered nitrogen-containing ring. |
| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Condensation with an aldehyde followed by cyclization. |
| Intramolecular Heck Reaction | Indolobenzofurans | Palladium-catalyzed C-C bond formation. |
Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis
Beyond its use in constructing fused polycyclic systems, this compound also serves as a precursor for a variety of advanced heterocyclic scaffolds. The primary amine can be transformed into other functional groups, which can then direct the formation of new heterocyclic rings.
For instance, diazotization of the amine followed by intramolecular cyclization can lead to the formation of novel tricyclic systems containing a pyrazole (B372694) or triazole ring. Alternatively, condensation of the amine with dicarbonyl compounds or their equivalents provides access to a range of nitrogen-containing heterocycles such as pyrimidines and benzodiazepines, fused to the dihydrobenzofuran core. The versatility of this building block allows synthetic chemists to access a wide array of unique and complex heterocyclic structures that would be challenging to prepare by other means.
| Starting Material | Reagent | Resulting Heterocycle |
| This compound | 1,3-Diketone | Dihydropyrimido[5,4-b]benzofuran |
| This compound | Phosgene equivalent | Benzofuro[3,2-d]oxazin-2-one |
| This compound | Carbon disulfide | Benzofuro[3,2-d]thiazole-2-thione |
Computational and Theoretical Studies on 2,3 Dihydro 1 Benzofuran 3 Ylmethanamine and Its Analogs
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of 2,3-dihydro-1-benzofuran, might bind to a biological target, typically a protein. These computational techniques can forecast the preferred orientation of the ligand in the binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score.
In a notable study, a series of 2,3-dihydro-1-benzofuran derivatives were investigated as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov Given the absence of a crystal structure for the active state of this G-protein-coupled receptor (GPCR), researchers employed ligand-steered modeling to predict the binding mode of these compounds. nih.gov This approach uses the ligand's structure and activity data to guide the modeling of the receptor's binding pocket. The modeling suggested that the benzofuran (B130515) scaffold could mimic the structure of a previously identified series of N-alkyl-isatin acylhydrazone agonists. nih.gov The superimposition of the benzofuran ring with a ring system in the isatin (B1672199) series formed by a hydrazone and an indolone through an internal hydrogen bond was a key assumption in this modeling. nih.gov
Molecular docking studies on benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) have also been conducted. nih.gov These studies revealed specific interactions between the ligands and the active site of the receptor. For instance, the most potent compounds were found to form hydrogen bonds with key residues such as Thr766 and Asp831. nih.gov The docking scores, which are a measure of the binding affinity, for the most promising benzofuran-1,2,3-triazole hybrids were significantly better than that of the reference molecule. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| BENZ-0454 | EGFR | -10.2 | Thr766, Asp831 |
| BENZ-0143 | EGFR | -10.0 | Asp831, Thr766 |
| BENZ-1292 | EGFR | -9.9 | Asp831, Thr766 |
| BENZ-0335 | EGFR | -9.8 | Asp831, Thr766 |
| BENZ-0332 | EGFR | -9.7 | - |
| BENZ-1070 | EGFR | -9.6 | - |
| Reference Molecule | EGFR | -7.9 | - |
Table 1: Molecular Docking Scores of Benzofuran-1,2,3-triazole Hybrids with EGFR. nih.gov
These examples highlight the utility of molecular docking in identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or on a set of known active ligands (ligand-based). mdpi.com
A ligand-based pharmacophore model was developed for a series of furanone compounds with anti-inflammatory activity. pharmacophorejournal.com The best pharmacophore hypothesis consisted of four features: one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com This model was then used to build a three-dimensional quantitative structure-activity relationship (3D-QSAR) model, which successfully predicted the activity of a test set of molecules. pharmacophorejournal.com
In a study on benzofuran-1,2,3-triazole hybrids as EGFR inhibitors, a pharmacophore-based screening was conducted to identify potential candidates from a large library of compounds. nih.gov This approach filters molecules based on their ability to match the key features of a pharmacophore model, thereby reducing the number of compounds that need to be subjected to more computationally expensive docking simulations.
The key features of a pharmacophore model are abstract representations of molecular interaction motifs. researchgate.net
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond. |
| Hydrophobic (H) | A nonpolar group that can engage in hydrophobic interactions. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. |
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |
Table 2: Common Pharmacophore Features. researchgate.net
Pharmacophore modeling, especially when combined with molecular docking, serves as a powerful tool in virtual screening campaigns to identify novel and structurally diverse compounds with desired biological activity. researchgate.net
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently used to determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.comnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov
In a theoretical study of three chalcones with a 2,3-dihydrobenzofuran (B1216630) linkage, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze their electronic properties. researchgate.net The HOMO-LUMO energy gap was calculated for each compound, providing insights into their relative reactivity. researchgate.net For a series of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, DFT was used to calculate reactivity descriptors from the HOMO and LUMO energies, including chemical potential, hardness, softness, and electrophilicity index. nih.gov
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | A measure of the resistance to charge transfer. |
| Chemical Softness (S) | The reciprocal of chemical hardness. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Table 3: Key Parameters from Electronic Structure Analysis. irjweb.comnih.gov
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. Quantum chemical methods can be used to perform conformational analysis, which involves identifying the stable conformations of a molecule and determining their relative energies. This is often achieved by calculating the potential energy surface as a function of key dihedral angles. pearson.comlibretexts.org
A study on the conformational analysis of 1,3-difluoropropane (B1362545) utilized the M05-2X/6-311+G** level of theory to investigate its conformational profile. nih.gov The results showed that the stability of different conformers was influenced by a combination of hyperconjugation effects and the conformer's dipole moment. nih.gov For butane, the anti conformation, where the two methyl groups are furthest apart, is the most stable, while the fully eclipsed conformation is the least stable. libretexts.org
In the context of 2,3-dihydrobenzofurans, the relative stereochemistry (cis or trans) of substituents at the 2- and 3-positions can be investigated using a combination of NMR spectroscopy and quantum chemical calculations. researchgate.net The vicinal coupling constants between the protons at these positions are related to the dihedral angle between them, which in turn depends on the conformation of the dihydrofuran ring. researchgate.net
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. wuxiapptec.com
The mechanism of the acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core has been investigated using quantum mechanics. wuxiapptec.com The calculations showed that the reaction proceeds through the formation of an oxonium ion intermediate. The activation energy for the cyclization at two different sites on the aromatic ring was calculated, and the results were consistent with the experimentally observed product ratio. wuxiapptec.com In another study, a proton-tunneling-mediated pathway was identified for the cyclization of a furan (B31954) ring at low temperatures, a mechanism that would not be predicted by classical transition state theory. ruben-group.deresearchgate.net
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Cyclization at site a | 10.16 |
| Cyclization at site b | 9.22 |
Table 4: Calculated Activation Energies for Benzofuran Synthesis. wuxiapptec.com
Prediction of Spectroscopic Properties from Theoretical Frameworks
Theoretical methods can be used to predict various spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. globalresearchonline.net The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. For furan and its derivatives, DFT calculations at the B3LYP/cc-pVTZ level have been used to compute their harmonic vibrational frequencies, which showed good agreement with experimental data. globalresearchonline.net
The prediction of NMR chemical shifts is another important application of quantum chemical calculations. liverpool.ac.ukd-nb.info The chemical shift of a nucleus is sensitive to its local electronic environment, which can be accurately modeled using methods like DFT. For a series of novel nerve agents, a DFT-based method was used to predict their 1H and 13C NMR chemical shifts with high accuracy. d-nb.info The comparison of predicted and experimental NMR data can be a powerful tool for confirming the structure of a molecule. researchgate.net
| Compound | Isomer | Experimental J (H2-H3) (Hz) |
| 6a | trans | 1.1 |
| 6b | cis | 5.3 |
Table 5: Experimental Vicinal Coupling Constants for cis and trans isomers of a 2,3-disubstituted 2,3-dihydrobenzofuran. researchgate.net
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 3 Ylmethanamine Derivatives in in Vitro Biological Systems
Design Principles for Modulating Biological Activity
The design of novel 2,3-dihydro-1-benzofuran-3-ylmethanamine derivatives has often been guided by the principle of scaffold hopping and structural mimicry. One notable strategy involved designing this series to mimic the scaffold of N-alkyl-isatin acylhydrazone derivatives, which are known to be potent cannabinoid receptor 2 (CB2) agonists. nih.gov The underlying assumption was that the 2,3-dihydro-1-benzofuran ring system could spatially and electronically replicate the key pharmacophoric features of the isatin (B1672199) core. nih.gov Specifically, it was proposed that the benzofuran (B130515) scaffold could superimpose with a ring-like structure formed by the hydrazone and indolone components of the isatin derivatives, which is stabilized by an internal hydrogen bond. nih.gov This bioisosteric replacement aimed to improve the druglike properties of the compounds while retaining or enhancing their biological activity. nih.govnih.gov
In Vitro Receptor Binding and Functional Assays (e.g., CB2 Agonism)
Derivatives of this compound have been extensively evaluated for their affinity and functional activity at cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune tissues. nih.gov In vitro receptor binding assays, typically using cell membranes expressing recombinant human CB1 (hCB1) or CB2 (hCB2) receptors, have been employed to determine the binding affinity (Ki) of these compounds. nih.gov
Functional activity is commonly assessed using γ-[³⁵S]GTP binding assays. nih.gov This assay measures the ability of a compound to stimulate the binding of the radiolabeled, non-hydrolyzable GTP analogue, γ-[³⁵S]GTP, to G-proteins upon agonist-induced receptor activation. nih.gov A series of synthesized 2,3-dihydro-1-benzofuran derivatives demonstrated high potency and selectivity for the CB2 receptor over the CB1 receptor. nih.govnih.gov For instance, compounds such as MDA42 and MDA39 were identified as the most potent CB2 agonists in this series. nih.govscilit.com
Interactive Table: CB2 Receptor Binding and Functional Activity of Selected this compound Derivatives nih.gov
| Compound | CB2 Ki (nM) | CB2 EC50 (nM) | CB1 Ki (nM) | Selectivity Index (CB1/CB2) |
| MDA7 | 1.8 | 1.9 | >1000 | >555 |
| MDA42 | 0.9 | 1.1 | >1000 | >1111 |
| MDA39 | 1.2 | 1.5 | >1000 | >833 |
Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition)
While direct studies on this compound derivatives as tubulin polymerization inhibitors are not extensively detailed in the provided context, the broader class of benzofuran derivatives has shown activity in this area. For example, lobaric acid, a natural product containing a benzofuran-like core, has been reported to inhibit tubulin polymerization. pharmatutor.org The potential for benzofuran-containing scaffolds to interact with the tubulin system suggests a possible avenue for the development of antimitotic agents. researchgate.net Further investigation into the SAR of this compound derivatives specifically targeting tubulin could yield novel anticancer agents. nih.gov
Investigation of Cellular Pathway Modulation (e.g., TNF-α, NF-κB, AP-1)
Benzofuran derivatives have been shown to modulate key inflammatory pathways. Certain derivatives have demonstrated the ability to suppress the expression of tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is often linked to their activity on downstream signaling molecules.
The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and immune responses, has been a significant target for these compounds. nih.gov Studies have shown that some benzofuran derivatives can inhibit NF-κB transcriptional activity. nih.gov This inhibitory effect can contribute to their anti-inflammatory properties. For instance, a synthetic benzofuran lignan (B3055560) derivative was found to induce partial cell death through the inhibition of NF-κB. nih.gov
Furthermore, the activator protein-1 (AP-1) transcription factor, which is also involved in inflammation and cellular proliferation, has been identified as a target. nih.gov Specific benzofuran derivatives have shown inhibitory activity against AP-1 transcriptional activity, which can contribute to the suppression of TNF-α expression. nih.govresearchgate.net
Stereochemical Influence on Biological Profiles
The presence of a chiral center at the 3-position of the 2,3-dihydro-1-benzofuran ring introduces stereochemistry as a critical factor influencing the biological activity of these derivatives. nih.govnih.gov Enantiomer separation and subsequent biological evaluation have revealed that the biological activity often resides predominantly in one enantiomer.
In the case of CB2 receptor agonists, it was discovered that the (S)-enantiomer is the active form. nih.govscilit.com For the highly selective compound MDA7, enantiomeric separation showed that the (S)-enantiomer, MDA104, was responsible for the observed CB2 agonism. nih.govnih.gov This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the receptor binding pocket. nih.gov
Interactive Table: Stereochemical Influence on CB2 Receptor Activity nih.govnih.gov
| Compound | Stereochemistry | CB2 Ki (nM) | CB2 EC50 (nM) |
| MDA7 | Racemic | 1.8 | 1.9 |
| MDA104 | S | 1.1 | 1.2 |
| (R)-enantiomer | R | >1000 | >1000 |
Development of Hybrid Molecules Incorporating the this compound Moiety
The this compound scaffold has been utilized as a core component in the development of hybrid molecules. This strategy involves combining this moiety with other pharmacologically active fragments to create novel compounds with potentially enhanced or dual biological activities. nih.gov For example, benzofuran-azacyclic hybrids have been designed and synthesized with the aim of developing agents for Alzheimer's disease. nih.gov The objective of creating such hybrids is often to target multiple pathways or to improve the pharmacokinetic profile of the parent molecules. researchgate.net
Future Research Directions and Translational Perspectives for 2,3 Dihydro 1 Benzofuran 3 Ylmethanamine
Emerging Synthetic Methodologies for Enhanced Efficiency
Several cutting-edge strategies are being explored for the synthesis of the 2,3-dihydrobenzofuran (B1216630) core. cnr.itresearchgate.net These include:
Rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes, which provides a redox-neutral and chemoselective pathway. organic-chemistry.org
Palladium-catalyzed reactions , such as the highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which allows for excellent regio- and enantiocontrol. organic-chemistry.org
Formal [4+1] cycloaddition reactions using intermediates like o-quinone methides with phosphorus(III)-mediators or sulfur ylides, enabling the construction of the dihydrobenzofuran ring system. cnr.it
Cascade or tandem cyclization reactions that allow for the rapid assembly of complex molecular architectures from simpler starting materials. mdpi.com
These modern synthetic techniques represent a significant improvement over classical methods, offering pathways that are often more tolerant of various functional groups and can be scaled up for larger-scale production. cnr.itorganic-chemistry.org The application of these methodologies will be crucial for the cost-effective synthesis of 2,3-Dihydro-1-benzofuran-3-ylmethanamine and a wide array of its derivatives for further study.
| Methodology | Key Features | Potential for Efficiency Enhancement | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed C-H Activation/[3+2] Annulation | Redox-neutral, good functional group compatibility, asymmetric potential. | High atom economy and step efficiency for constructing the core scaffold. | organic-chemistry.org |
| Pd-Catalyzed Heck/Tsuji-Trost Reaction | Highly enantioselective, excellent regiocontrol, scalable. | Precise control over stereochemistry, crucial for biological activity. | organic-chemistry.org |
| Phosphorus(III)-Mediated [4+1] Cycloaddition | Utilizes o-quinone methide intermediates to form the heterocyclic ring. | Provides access to derivatives with quaternary centers at the C2 position. | cnr.it |
| DMAP-Mediated Tandem Cyclization | Cascade reaction forming multiple bonds in one pot. | Reduces purification steps and increases overall yield for specific derivatives. | mdpi.com |
Advanced Computational Design for Novel Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the 2,3-dihydrobenzofuran scaffold, these techniques have already been successfully applied to design potent and selective ligands for various biological targets. nih.govnih.gov Future research on this compound will heavily leverage these in silico methods to rationally design novel derivatives with enhanced therapeutic properties.
Key computational approaches include:
Pharmacophore Screening: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. It has been used to screen for novel 2,3-dihydrobenzofuran-based inhibitors of enzymes like phosphodiesterase 1B (PDE1B). nih.gov
Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a receptor or enzyme. This technique has been instrumental in designing selective cannabinoid receptor 2 (CB2) agonists and monoamine oxidase B (MAO-B) inhibitors based on the dihydrobenzofuran scaffold. nih.govnih.gov The binding mode of these derivatives often involves a combination of hydrogen bonds, π-π stacking, and van der Waals interactions with key residues in the target's binding pocket. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the binding interaction. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize derivatives with better drug-like profiles for synthesis. tandfonline.com
By employing these computational strategies, researchers can explore a vast chemical space to identify modifications to the this compound structure that could improve potency, selectivity, and pharmacokinetic properties, thereby minimizing the need for extensive and costly trial-and-error synthesis.
| Computational Technique | Application for Derivative Design | Example Target for Scaffold | Reference |
|---|---|---|---|
| Pharmacophore-Based Screening | Identifying novel chemical scaffolds that fit a target's binding site. | Phosphodiesterase 1B (PDE1B) | nih.gov |
| Molecular Docking | Predicting binding modes and energies to guide structural modifications for improved affinity. | Cannabinoid Receptor 2 (CB2), MAO-B | nih.govnih.gov |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein interactions. | PDE1B | nih.gov |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity profiles early in the design phase. | Tyrosine Kinase Receptor | tandfonline.com |
Exploration of Undiscovered Biological Targets and Mechanisms
The 2,3-dihydrobenzofuran scaffold has demonstrated a remarkable range of biological activities, interacting with a diverse set of targets. researchgate.netnih.gov This inherent versatility suggests that derivatives of this compound may have therapeutic potential against a wide spectrum of diseases by acting on targets that have not yet been identified.
Known targets for the broader benzofuran (B130515) and dihydrobenzofuran class include:
Enzymes: Monoamine oxidases (MAO-A and MAO-B), phosphodiesterase 1B (PDE1B), and sirtuin 1 (SIRT1). nih.govnih.govnih.gov
G-Protein Coupled Receptors (GPCRs): Cannabinoid receptor 2 (CB2) and G protein-coupled receptor 40 (GPR40). nih.govnih.gov
Other Proteins: The scaffold has been investigated for anticancer activity, which implies interactions with various proteins involved in cell proliferation and apoptosis, such as tubulin and kinases. tandfonline.comrsc.org
The established activity against these targets, which are implicated in neurological disorders, inflammation, metabolic diseases, and cancer, provides a strong rationale for broader screening efforts. Future research should focus on unbiased, high-throughput screening of this compound and its derivative libraries against large panels of human enzymes and receptors. This approach could uncover entirely new therapeutic applications and mechanisms of action for this promising chemical class.
Development of the this compound Scaffold in Chemical Biology
Beyond direct therapeutic applications, the this compound scaffold is a valuable platform for developing tools for chemical biology. Chemical probes based on this structure can be used to investigate complex biological processes, identify new drug targets, and validate existing ones.
The development of this scaffold for chemical biology could involve:
Synthesis of Tool Compounds: Creating derivatives with specific functionalities, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or photo-crosslinkers to covalently bind to their biological targets. These tool compounds would be invaluable for identifying the specific binding partners of active derivatives within a cell.
Fragment-Based Library Development: The 2,3-dihydrobenzofuran core can serve as a starting point for fragment-based drug discovery, where small, low-complexity molecules are screened for weak binding to a target, and then elaborated into more potent leads.
Exploring Privileged Chemical Space: The scaffold is considered a "privileged" structure due to its ability to bind to multiple biological targets. nih.gov Systematically synthesizing and screening libraries of derivatives can help to map this "neuroprotective chemical space" or other therapeutically relevant areas, providing a deeper understanding of the structure-activity relationships that govern target recognition. nih.gov
By developing the this compound scaffold into a versatile set of chemical probes, the scientific community can gain deeper insights into cellular signaling pathways and disease mechanisms, paving the way for the next generation of targeted therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dihydro-1-benzofuran-3-ylmethanamine and its derivatives?
- Methodological Answer : Common routes include (1) cycloisomerization of substituted enynols using palladium catalysts under green solvents like glycerol or water , and (2) reductive amination of ketone intermediates followed by purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) . For chiral derivatives, enantioselective synthesis involves resolving racemic mixtures using chiral auxiliaries or catalysts, as seen in the preparation of (R)- and (S)-fluoro/hydroxy-substituted dihydrobenzofuran amines .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95–98% purity thresholds ) ensures purity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, as demonstrated in PubChem datasets for related dihydrobenzofuran derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral dihydrobenzofuran amines?
- Methodological Answer : Enantiomeric control can be achieved via asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. For example, (S)- and (R)-enantiomers of 4-fluoro-2,3-dihydrobenzofuran-3-amine were isolated as hydrochloride salts using chiral column chromatography . Computational modeling of transition states may also guide ligand design to favor specific stereoisomers .
Q. What strategies optimize reaction yields for dihydrobenzofuran derivatives under green chemistry principles?
- Methodological Answer : Solvent selection is critical. For instance, replacing traditional organic solvents with glycerol or water in Pd-catalyzed cycloisomerization reduces environmental impact while maintaining yields (e.g., 70–85% efficiency) . Microwave-assisted synthesis and flow chemistry can further enhance reaction kinetics and scalability .
Q. How can computational modeling predict the pharmacological activity of dihydrobenzofuran-based compounds?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict binding affinities to serotonin or dopamine receptors . Molecular docking studies with crystal structures of target proteins (e.g., dihydroorotate dehydrogenase ) can prioritize derivatives for in vitro testing.
Q. What challenges arise in characterizing byproducts during dihydrobenzofuran amine synthesis?
- Methodological Answer : Byproducts such as regioisomers or oxidation products require advanced separation techniques. For example, tandem LC-MS/MS identifies trace impurities, while 2D NMR (e.g., COSY, NOESY) resolves structural ambiguities. In one study, Pd/C-mediated reductions generated minor azide intermediates, necessitating gradient elution for purification .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar dihydrobenzofuran derivatives?
- Methodological Answer : Variability often stems from reaction conditions (e.g., catalyst loading, solvent polarity). For example, Pd/C-catalyzed reductions in achieved 79% yield, while reports lower yields (50–60%) under aqueous conditions. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, pH) to reconcile such differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
